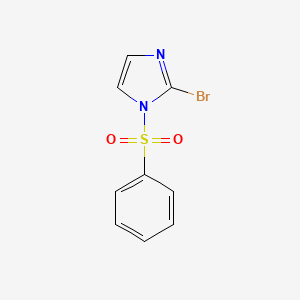
2-Bromo-1-(phenylsulfonyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(phenylsulfonyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles It is characterized by the presence of a bromine atom and a phenylsulfonyl group attached to the imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(phenylsulfonyl)-1H-imidazole typically involves the bromination of 1-(phenylsulfonyl)-1H-imidazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the imidazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(phenylsulfonyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new imidazole derivatives.
Oxidation and Reduction: The phenylsulfonyl group can participate in oxidation-reduction reactions, altering the electronic properties of the imidazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, substitution with an amine can yield 1-(phenylsulfonyl)-2-aminoimidazole derivatives, while oxidation can lead to sulfone or sulfoxide derivatives .
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(phenylsulfonyl)-1H-imidazole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex imidazole derivatives, which are valuable in medicinal chemistry.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors in biological systems.
Biological Studies: It is used in studies to understand the interactions of imidazole derivatives with biological macromolecules such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(phenylsulfonyl)-1H-imidazole involves its interaction with molecular targets in biological systems. The bromine atom and phenylsulfonyl group can participate in various binding interactions, such as hydrogen bonding and hydrophobic interactions, with target proteins or enzymes. These interactions can modulate the activity of the target, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-phenylethan-1-one: This compound shares the bromine and phenyl groups but lacks the imidazole ring, making it less versatile in biological applications.
2-Bromo-1-phenyl-1-pentanone: Similar in structure but with a different carbon backbone, affecting its reactivity and applications.
Uniqueness
2-Bromo-1-(phenylsulfonyl)-1H-imidazole is unique due to the presence of both the bromine atom and the phenylsulfonyl group on the imidazole ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential pharmacophore in medicinal chemistry .
Eigenschaften
Molekularformel |
C9H7BrN2O2S |
|---|---|
Molekulargewicht |
287.14 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-2-bromoimidazole |
InChI |
InChI=1S/C9H7BrN2O2S/c10-9-11-6-7-12(9)15(13,14)8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
PZEXUCVKNLWLMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13673237.png)
![6-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13673240.png)


![3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13673257.png)

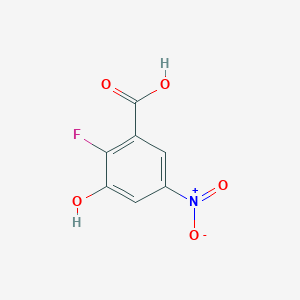
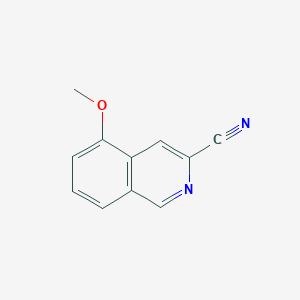
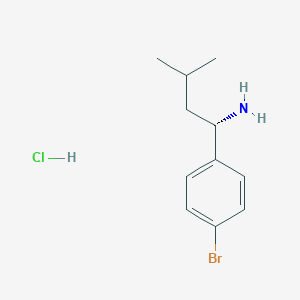
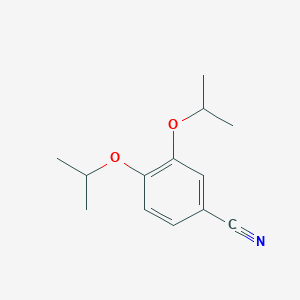
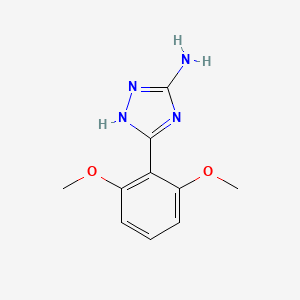
![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13673299.png)
![1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13673306.png)
